Methyl 2-(bromomethyl)-4-fluorobenzoate
Overview
Description
Differential Reactivity in Enzymatic Processing
The study of [p-(halomethyl)benzoyl]formates, including the bromomethyl analogue, reveals their varying roles as substrates or inhibitors for benzoylformate decarboxylase, a thiamin pyrophosphate-dependent enzyme. The fluoro analogue behaves as a substrate, while the bromo analogue acts as a competitive inhibitor, leading to the formation of p-methylbenzoate through the elimination of bromide and modification of the cofactor .
Synthesis of PET Radioligand Precursors
An improved synthesis method for a precursor used in PET radioligand [18F]SP203 has been developed. This method involves a Sonogash
Scientific Research Applications
Synthesis Techniques
Methyl 2-(bromomethyl)-4-fluorobenzoate is a compound of interest in various synthesis processes. For instance, it has been involved in the synthesis of Methyl 4-Bromo-2-methoxybenzoate, which was obtained from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification (Chen, 2008). Additionally, it's a key intermediate in synthesizing certain anti-cancer drugs, as seen in the production of Bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline (Cao, 2004).
Chemical Transformations and Reactivity
The compound has demonstrated varied reactivity in enzymatic processes, notably with benzoylformate decarboxylase. It's intriguing how different analogues of this compound can range from acting as normal substrates to potent competitive inhibitors, depending on the nature of the halogen attached (Reynolds et al., 1988).
Electronic and Conductive Properties
Its related compounds have been explored for their potential in enhancing the conductivity of polymeric materials. For example, derivatives of halobenzoic acid have been used to significantly improve the conductivity of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate), a conductive polymer, showcasing the relevance of these compounds in the field of organic electronics (Tan et al., 2016).
Antimicrobial Applications
Related fluorobenzoyl compounds have been synthesized and evaluated for their antimicrobial properties, indicating potential applications in addressing bacterial and fungal infections (Saeed et al., 2010).
Electrochemical Studies
The electrochemical behavior of methylfluorobenzoates, closely related to Methyl 2-(bromomethyl)-4-fluorobenzoate, has been studied to understand the mechanisms of C–F bond cleavages, which is crucial for various chemical synthesis processes (Muthukrishnan & Sangaranarayanan, 2010).
properties
IUPAC Name |
methyl 2-(bromomethyl)-4-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYFMDZWYCRYEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592794 | |
Record name | Methyl 2-(bromomethyl)-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(bromomethyl)-4-fluorobenzoate | |
CAS RN |
157652-28-3 | |
Record name | Methyl 2-(bromomethyl)-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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